molecular formula C11H11F2N3O2S B4836306 N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4836306
M. Wt: 287.29 g/mol
InChI Key: IDTQGBKFVOJINU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to have potent inhibitory activity against a variety of enzymes, including carbonic anhydrase (CA) and phosphodiesterase (PDE) enzymes.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, glaucoma, and Alzheimer's disease. The compound has been shown to have potent inhibitory activity against CA enzymes, which are involved in regulating pH homeostasis and ion transport in various tissues. In addition, N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit PDE enzymes, which are involved in regulating cyclic nucleotide signaling pathways in various cells.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of CA and PDE enzymes. CA enzymes catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons, which is an important process for regulating pH homeostasis and ion transport in various tissues. PDE enzymes are involved in the regulation of cyclic nucleotide signaling pathways, which are important for a variety of cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have potent inhibitory activity against CA and PDE enzymes in vitro. In addition, the compound has been shown to have anti-tumor activity in various cancer cell lines, as well as neuroprotective effects in animal models of Alzheimer's disease. However, the biochemical and physiological effects of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in vivo have not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its potent inhibitory activity against CA and PDE enzymes, which makes it a useful tool for studying the roles of these enzymes in various cellular processes. However, one limitation of using N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of CA and PDE enzymes, which may have greater therapeutic potential. Another area of research is the investigation of the biochemical and physiological effects of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in vivo, which may provide insights into its potential therapeutic applications. Finally, the use of N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other drugs may also be explored, as this may enhance its therapeutic efficacy.

properties

IUPAC Name

N-(2,5-difluorophenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-11-5-8(12)3-4-10(11)13/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQGBKFVOJINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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